molecular formula C15H22N6O2 B5170818 N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No. B5170818
M. Wt: 318.37 g/mol
InChI Key: KISGDTFQSLYUHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as ODQ and is widely used in biochemical and physiological research.

Mechanism of Action

ODQ inhibits the activity of sGC by binding to the heme moiety of the enzyme. This prevents the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is a key signaling molecule in many physiological processes. By inhibiting sGC, ODQ can modulate the activity of downstream effectors that are regulated by cGMP.
Biochemical and Physiological Effects:
ODQ has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by ODQ can lead to decreased cGMP levels, which can affect various cellular processes. ODQ has been shown to decrease blood pressure in animal models, which is likely due to its ability to inhibit sGC in vascular smooth muscle cells. ODQ has also been shown to inhibit platelet aggregation and neurotransmitter release, suggesting a potential role in the treatment of cardiovascular and neurological disorders.

Advantages and Limitations for Lab Experiments

ODQ is a potent and selective inhibitor of sGC, making it a valuable tool for investigating the role of this enzyme in various physiological processes. However, ODQ has some limitations in lab experiments. It can be difficult to work with due to its low solubility in aqueous solutions, and it can also be subject to degradation over time. Additionally, ODQ is not suitable for in vivo experiments due to its poor bioavailability.

Future Directions

There are several future directions for research involving ODQ. One area of interest is the development of new sGC inhibitors that are more soluble and have better bioavailability. Another potential direction is the investigation of the role of sGC in cancer biology, as there is evidence that sGC signaling may play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the physiological effects of ODQ and its potential therapeutic applications.

Synthesis Methods

The synthesis of ODQ involves the reaction of 6-bromo-3-cyclopentyl-[1,2,5]oxadiazolo[3,4-b]pyrazine with 4-methoxy-1-piperidine in the presence of a palladium catalyst. The reaction yields N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine, which is then purified through a series of chromatography steps.

Scientific Research Applications

ODQ is widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and neurological functions. ODQ has been used to investigate the role of sGC in various physiological processes, including blood pressure regulation, platelet aggregation, and neurotransmitter release.

properties

IUPAC Name

N-cyclopentyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O2/c1-22-11-6-8-21(9-7-11)15-14(16-10-4-2-3-5-10)17-12-13(18-15)20-23-19-12/h10-11H,2-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISGDTFQSLYUHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=NC3=NON=C3N=C2NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

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